(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(p-tolyl)methanone (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(p-tolyl)methanone
Brand Name: Vulcanchem
CAS No.: 1171468-91-9
VCID: VC4766589
InChI: InChI=1S/C20H22N4O/c1-15-6-8-16(9-7-15)20(25)24-12-10-23(11-13-24)14-19-21-17-4-2-3-5-18(17)22-19/h2-9H,10-14H2,1H3,(H,21,22)
SMILES: CC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3
Molecular Formula: C20H22N4O
Molecular Weight: 334.423

(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(p-tolyl)methanone

CAS No.: 1171468-91-9

Cat. No.: VC4766589

Molecular Formula: C20H22N4O

Molecular Weight: 334.423

* For research use only. Not for human or veterinary use.

(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(p-tolyl)methanone - 1171468-91-9

Specification

CAS No. 1171468-91-9
Molecular Formula C20H22N4O
Molecular Weight 334.423
IUPAC Name [4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(4-methylphenyl)methanone
Standard InChI InChI=1S/C20H22N4O/c1-15-6-8-16(9-7-15)20(25)24-12-10-23(11-13-24)14-19-21-17-4-2-3-5-18(17)22-19/h2-9H,10-14H2,1H3,(H,21,22)
Standard InChI Key HDIJNFCJBMSFDM-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3

Introduction

Key Functional Groups

  • Benzimidazole Moiety: Known for its bioactivity and ability to interact with biological targets.

  • Piperazine Ring: Enhances solubility and pharmacokinetic properties.

  • Ketone Group: Provides chemical reactivity for further modifications.

Synthesis

The synthesis of this compound typically involves:

  • Preparation of Benzimidazole Intermediate:

    • Benzimidazole is synthesized through condensation reactions involving o-phenylenediamine and carboxylic acids or their derivatives.

  • Formation of Piperazine Derivative:

    • The benzimidazole intermediate is alkylated using piperazine to form the desired linkage.

  • Attachment of the p-Tolyl Group:

    • The final step involves introducing the p-tolyl ketone moiety via acylation reactions.

Pharmacological Activities

Compounds containing benzimidazole and piperazine groups are known for their diverse biological activities:

  • Antimicrobial Activity: Effective against bacterial and fungal pathogens due to benzimidazole's ability to disrupt DNA synthesis .

  • CNS Applications: Potential use in treating neurological disorders due to the piperazine moiety's interaction with neurotransmitter systems .

  • Anticancer Potential: Benzimidazole derivatives have shown cytotoxic activity against various cancer cell lines .

Mechanism of Action

The compound likely acts by:

  • Binding to specific enzymes or receptors, altering their activity.

  • Inhibiting microbial DNA replication or protein synthesis.

Pharmaceutical Applications

This compound's structure suggests potential as a lead molecule for:

  • Developing antibacterial, antifungal, or antiviral drugs.

  • Investigating its role in CNS-related therapies like Alzheimer's disease or depression.

Research Opportunities

Further studies are needed to:

  • Explore its pharmacokinetics and toxicity profiles.

  • Optimize its structure for enhanced bioactivity and reduced side effects.

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